molecular formula C8H4ClF2NO3 B1411617 3',5'-Difluoro-4'-nitrophenacyl chloride CAS No. 1806389-16-1

3',5'-Difluoro-4'-nitrophenacyl chloride

Cat. No.: B1411617
CAS No.: 1806389-16-1
M. Wt: 235.57 g/mol
InChI Key: SYGAUCUANWJHSU-UHFFFAOYSA-N
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Description

3',5'-Difluoro-4'-nitrophenacyl chloride is a fluorinated aromatic compound featuring a phenacyl chloride backbone substituted with two fluorine atoms at the 3' and 5' positions and a nitro group at the 4' position. This structure confers strong electron-withdrawing properties, making it reactive in nucleophilic substitution or coupling reactions. Phenacyl chlorides are widely used as alkylating agents, photoactivatable probes, or intermediates in pharmaceutical and materials synthesis.

Properties

CAS No.

1806389-16-1

Molecular Formula

C8H4ClF2NO3

Molecular Weight

235.57 g/mol

IUPAC Name

2-chloro-1-(3,5-difluoro-4-nitrophenyl)ethanone

InChI

InChI=1S/C8H4ClF2NO3/c9-3-7(13)4-1-5(10)8(12(14)15)6(11)2-4/h1-2H,3H2

InChI Key

SYGAUCUANWJHSU-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CCl

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)C(=O)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, stability, and applications of 3',5'-difluoro-4'-nitrophenacyl chloride can be contextualized against related fluorinated nitrophenacyl derivatives and benzyl chlorides. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions Key Properties/Applications Synthesis Challenges
3',5'-Difluoro-4'-nitrophenacyl chloride 3',5'-F; 4'-NO₂ High electrophilicity; potential antiviral intermediates (inferred) Likely requires palladium-catalyzed coupling (analogous to BPEB12 synthesis)
2',3'-Difluoro-5'-nitrophenacyl chloride 2',3'-F; 5'-NO₂ Discontinued due to instability or low demand Unstable intermediates; shelf-life issues
3,4-Difluoro-5-nitrobenzyl chloride 3,4-F; 5-NO₂ Discontinued; structural isomer with altered reactivity Steric hindrance at nitro position
BPEB12 (from ) Difluoro-trifluoromethoxy groups Liquid crystal precursor; synthesized via Sonogashira coupling Requires controlled anhydrous conditions

Key Findings :

Substituent Position Effects :

  • The 3',5'-difluoro-4'-nitro configuration maximizes electron withdrawal, enhancing reactivity toward nucleophiles compared to 2',3'-difluoro analogs. This is critical for applications in Suzuki-Miyaura or Ullmann couplings.
  • Discontinued analogs (e.g., 2',3'-difluoro-5'-nitrophenacyl chloride) likely suffer from reduced stability due to steric strain or electron-deficient meta/para arrangements.

Biological Relevance: Fluorinated nitrophenacyl derivatives are explored in antiviral research, as seen with 2′-difluoro-4′-azidocytidine analogs inhibiting paramyxoviruses.

Synthesis Methodology :

  • The synthesis of BPEB12 () involves palladium-catalyzed cross-coupling under inert conditions, a method likely applicable to 3',5'-difluoro-4'-nitrophenacyl chloride. However, nitro groups may complicate purification due to oxidative side reactions.

Market Availability :

  • Commercial unavailability of analogs like 3,4-difluoro-5-nitrobenzyl chloride () highlights challenges in scaling up fluorinated nitroaromatics, possibly due to safety or cost barriers.

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